1H-Indole, 6-(4,5-dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-
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Overview
Description
6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole is a complex organic compound featuring multiple imidazole and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole typically involves multi-step organic reactions. One common approach is the sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . This method displays excellent regioselectivity and high atom economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and indole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Possible use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The imidazole groups can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar functional groups.
Indole: Another related compound with a similar core structure.
Benzimidazole: Shares the imidazole ring but with different substitution patterns.
Uniqueness
6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole is unique due to its combination of multiple imidazole and indole groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
73819-48-4 |
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Molecular Formula |
C26H23N5O |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-indole |
InChI |
InChI=1S/C26H23N5O/c1-2-20(26-29-13-14-30-26)16-24-19(1)15-23(31-24)17-3-7-21(8-4-17)32-22-9-5-18(6-10-22)25-27-11-12-28-25/h1-10,15-16,31H,11-14H2,(H,27,28)(H,29,30) |
InChI Key |
TWSUYVHDYBVBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CC5=C(N4)C=C(C=C5)C6=NCCN6 |
Origin of Product |
United States |
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